molecular formula C14H9N3O B14312061 4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile CAS No. 116001-47-9

4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile

Cat. No.: B14312061
CAS No.: 116001-47-9
M. Wt: 235.24 g/mol
InChI Key: WGRMBYZIDAPUNZ-UHFFFAOYSA-N
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Description

4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyrrole derivative with a suitable aldehyde, followed by cyclization and nitrile formation. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the nitrile group .

Scientific Research Applications

4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its fused ring system and nitrile group make it a versatile compound for various applications in medicinal chemistry and material science .

Properties

CAS No.

116001-47-9

Molecular Formula

C14H9N3O

Molecular Weight

235.24 g/mol

IUPAC Name

4-oxo-7-phenyl-1H-pyrrolo[1,2-a]pyrimidine-8-carbonitrile

InChI

InChI=1S/C14H9N3O/c15-8-11-12(10-4-2-1-3-5-10)9-17-13(18)6-7-16-14(11)17/h1-7,9,16H

InChI Key

WGRMBYZIDAPUNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=O)C=CNC3=C2C#N

Origin of Product

United States

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